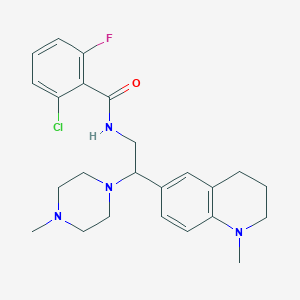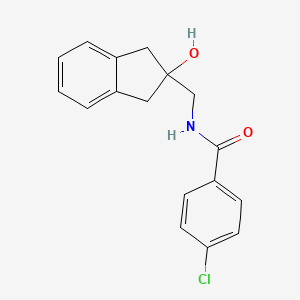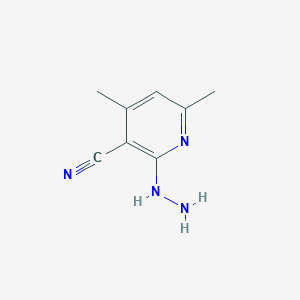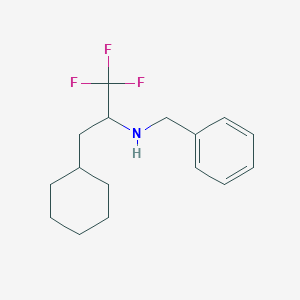![molecular formula C13H9F3IN3O B2395453 N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 338401-03-9](/img/structure/B2395453.png)
N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a urea derivative that is commonly referred to as TAK-659.
作用機序
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for B-cell proliferation and survival. Inhibition of BTK activity leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of B-cell malignancies, including lymphoma and leukemia. TAK-659 also has immunomodulatory effects, which can be beneficial in the treatment of autoimmune disorders.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is highly selective for BTK and has minimal off-target effects. TAK-659 has also shown good pharmacokinetic properties in preclinical studies, which is important for the development of a potential therapeutic agent. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. TAK-659 also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the development of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies, including lymphoma and leukemia. Another potential direction is the development of TAK-659 as a therapeutic agent for autoimmune disorders. Further studies are needed to determine the efficacy and safety of TAK-659 in vivo, as well as its potential for combination therapy with other agents.
Conclusion:
In conclusion, TAK-659 is a urea derivative that has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of B-cell proliferation and survival. TAK-659 has several advantages for lab experiments, including high selectivity for BTK and good pharmacokinetic properties. However, it also has some limitations, including poor solubility in water and a short half-life. Further studies are needed to determine the potential of TAK-659 as a therapeutic agent for various diseases.
合成法
The synthesis of TAK-659 involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling reagent. This reaction results in the formation of N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea. The synthesis method has been optimized to produce high yields of TAK-659 with high purity.
科学的研究の応用
TAK-659 has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.
特性
IUPAC Name |
1-(5-iodopyridin-2-yl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3IN3O/c14-13(15,16)8-1-4-10(5-2-8)19-12(21)20-11-6-3-9(17)7-18-11/h1-7H,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPQARHYWSVEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=NC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one](/img/structure/B2395371.png)


![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)

![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)



![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)
![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)